molecular formula C7H3F3N2S B13695152 3-Isothiocyanato-4-(trifluoromethyl)pyridine

3-Isothiocyanato-4-(trifluoromethyl)pyridine

Cat. No.: B13695152
M. Wt: 204.17 g/mol
InChI Key: ANXBJXUPNMSYCJ-UHFFFAOYSA-N
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Description

3-Isothiocyanato-4-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a trifluoromethyl group at the 4-position and an isothiocyanate group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isothiocyanate moiety provides reactivity for covalent interactions, making it valuable in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

3-isothiocyanato-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H

InChI Key

ANXBJXUPNMSYCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)N=C=S

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via In Situ Dithiocarbamate Formation and Iron(III) Chloride-Mediated Desulfurization

A notable method for synthesizing pyridyl isothiocyanates, including electron-deficient variants such as 3-isothiocyanatopyridines, involves a one-pot approach starting from the corresponding pyridyl amines. This method proceeds through the in situ generation of dithiocarbamate salts by treating the amine with carbon disulfide in the presence of a strong base such as sodium hydride or DABCO. The dithiocarbamate intermediate is then subjected to desulfurization mediated by aqueous iron(III) chloride to yield the isothiocyanate product.

Key steps:

  • The amine is dissolved in dimethylformamide and cooled.
  • Sodium hydride is added to deprotonate the amine.
  • Carbon disulfide is slowly introduced to form the dithiocarbamate salt.
  • After stirring at room temperature, triethylamine and aqueous iron(III) chloride are added to effect desulfurization.
  • The reaction mixture is stirred further at room temperature before workup.

This protocol is effective for a wide range of pyridyl isothiocyanates, including those with electron-withdrawing trifluoromethyl groups, providing moderate to good yields.

Multi-Step Organic Synthesis Starting from Pyridine Precursors

The synthesis of 3-isothiocyanato-4-(trifluoromethyl)pyridine often involves multi-step organic synthesis beginning with the preparation or procurement of the pyridine core substituted with a trifluoromethyl group. The isothiocyanate group is introduced subsequently via transformation of the corresponding amine or halide intermediates.

Typical synthetic route features:

  • Preparation of 4-(trifluoromethyl)pyridin-3-amine or related intermediates.
  • Conversion of the amine group to the isothiocyanate functionality using reagents such as thiophosgene, 1,1′-thiocarbonyldiimidazole, or triphosgene.
  • Purification and isolation of the final compound.

This approach allows for control over regioselectivity and functional group compatibility, yielding 3-isothiocyanato-4-(trifluoromethyl)pyridine with high purity suitable for pharmaceutical applications.

Triphosgene-Mediated Conversion of Amines to Isothiocyanates

A convenient and efficient method for converting 2-aminopyridine derivatives into isothiocyanates involves the use of triphosgene as a phosgene equivalent. For example, in related trifluoromethyl-substituted pyridines, the amine is reacted with triphosgene in the presence of a base such as sodium carbonate in dichloromethane at low temperature, followed by stirring at room temperature to complete the conversion.

This method offers:

  • Mild reaction conditions (0 °C to room temperature).
  • High yields (up to 90% reported for similar compounds).
  • Simple aqueous workup and organic extraction steps.

Though the example cited is for a related pyridine derivative, the method is adaptable for 3-isothiocyanato-4-(trifluoromethyl)pyridine synthesis.

Palladium-Catalyzed Cross-Coupling and Subsequent Functional Group Transformations

Advanced synthetic strategies involve palladium-catalyzed cross-coupling reactions to install trifluoromethyl groups or other substituents on the pyridine ring, followed by functional group interconversions to introduce the isothiocyanate moiety.

For instance, a patent describes:

  • Refluxing 2-bromo-3-trifluoromethyl-5-nitropyridine with potassium ferrocyanide in the presence of palladium acetate and 1,1′-diphenylphosphinoferrocene ligand in dimethylformamide under nitrogen atmosphere.
  • Subsequent reduction and functional group transformations yield intermediates that can be converted to isothiocyanates.

This method addresses issues of low yield and long reaction sequences by optimizing catalyst and reaction conditions for industrial scalability.

Recent Advances Using Thiocarbonyl Fluoride Intermediates

Emerging synthetic methodologies utilize thiocarbonyl fluoride intermediates generated in situ from precursors such as copper iodide and Langlois reagent. These intermediates react with primary amines to form isothiocyanates under controlled heating.

Advantages:

  • Avoids use of toxic reagents like thiophosgene.
  • Provides a versatile platform for synthesizing various isothiocyanates, including pyridyl derivatives.
  • Potentially applicable to 3-isothiocyanato-4-(trifluoromethyl)pyridine synthesis with further optimization.

Comparative Data Table of Preparation Methods

Methodology Key Reagents & Conditions Yield Range Advantages Limitations References
One-pot dithiocarbamate formation + FeCl3 desulfurization Amine, sodium hydride, carbon disulfide, FeCl3, DMF, RT Moderate to good Simple, one-pot, broad substrate scope Requires strong base, careful gas handling
Multi-step synthesis from pyridine amine Thiophosgene or 1,1′-thiocarbonyldiimidazole, amine precursors Moderate to high High purity, regioselective Multi-step, toxic reagents
Triphosgene-mediated amine conversion Triphosgene, sodium carbonate, dichloromethane, 0 °C to RT Up to 90% Mild conditions, high yield Triphosgene toxicity, handling precautions
Pd-catalyzed cross-coupling + functionalization Pd(OAc)2, dppf ligand, potassium ferrocyanide, DMF, reflux High (up to 95% for intermediates) Industrial scalability, optimized yields Complex setup, multiple steps
Thiocarbonyl fluoride intermediate approach CuI, Langlois reagent, heating Not specified Avoids toxic reagents, versatile Emerging method, needs further validation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isothiocyanate group acts as an electrophilic center, enabling nucleophilic substitution with amines, thiols, and alcohols. The trifluoromethyl group enhances electrophilicity through its electron-withdrawing effects .

Reaction with Amines

Reaction with primary or secondary amines yields thiourea derivatives. For example:
General Reaction:

3-Isothiocyanato-4-(trifluoromethyl)pyridine+R-NH2Thiourea Derivative+HCl\text{3-Isothiocyanato-4-(trifluoromethyl)pyridine} + \text{R-NH}_2 \rightarrow \text{Thiourea Derivative} + \text{HCl}

Conditions:

  • Solvents: THF, DMF, or dichloromethane

  • Base: Triethylamine or DABCO (1,4-diazabicyclo[2.2.2]octane)

  • Temperature: Room temperature to 60°C

Example Products:

Amine ReagentProduct StructureYieldSource
AnilineN-Phenyl-4-(trifluoromethyl)pyridin-3-yl85%
CyclohexylamineN-Cyclohexyl analogue78%

Reaction with Thiols

Thiols undergo substitution to form thioether derivatives.
Conditions:

  • Solvents: Chloroform or dichloromethane

  • Catalysts: FeCl₃ (desulfurization agent)

Example:

3-Isothiocyanato-4-(trifluoromethyl)pyridine+PhSHPh-S-C(=S)-Pyridine-CF₃\text{3-Isothiocyanato-4-(trifluoromethyl)pyridine} + \text{PhSH} \rightarrow \text{Ph-S-C(=S)-Pyridine-CF₃}

Yield: 72%

Addition Reactions

The isothiocyanate group participates in cycloaddition and conjugate addition reactions.

Cycloaddition with Azides

Forms 1,2,3-thiadiazole derivatives under Huisgen conditions :

3-Isothiocyanato-4-(trifluoromethyl)pyridine+R-N3Thiadiazole Derivative\text{3-Isothiocyanato-4-(trifluoromethyl)pyridine} + \text{R-N}_3 \rightarrow \text{Thiadiazole Derivative}

Conditions:

  • Solvent: Toluene

  • Temperature: 110°C

Functionalization via Cross-Coupling

The pyridine ring allows for palladium-catalyzed cross-coupling, though limited data exists.

Suzuki-Miyaura Coupling

Hypothetical example (based on analogous pyridines ):

3-Isothiocyanato-4-(trifluoromethyl)pyridine+Ar-B(OH)2Pd(PPh₃)₄Biaryl Product\text{3-Isothiocyanato-4-(trifluoromethyl)pyridine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl Product}

Challenges:

  • Steric hindrance from the CF₃ group may reduce reactivity.

Hydrolysis and Stability

The isothiocyanate group hydrolyzes slowly in aqueous media :

-NCS+H2O-NH2+CO2+H2S\text{-NCS} + \text{H}_2\text{O} \rightarrow \text{-NH}_2 + \text{CO}_2 + \text{H}_2\text{S}

Key Findings:

  • Stable in acidic conditions (pH 2–9) .

  • Rapid decomposition in basic media (pH > 10) .

Antibacterial Agents

Thiourea derivatives exhibit activity against Bacillus subtilis and Staphylococcus aureus (MIC: 2–8 μg/mL) .

Agrochemical Intermediates

Used in synthesizing trifluoromethylpyridine-based pesticides .

Reaction Optimization Insights

ParameterOptimal ConditionImpact on Yield
Solvent PolarityLow (e.g., THF)↑ Electrophilicity
Base StrengthModerate (e.g., DABCO)↑ Reaction Rate
Temperature25–60°CBalance Kinetics/Stability

Scientific Research Applications

3-Isothiocyanato-4-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-4-(trifluoromethyl)pyridine is largely dependent on its chemical reactivity. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds with biological targets, potentially disrupting their normal function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Positional Effects : The 4-CF₃ group in 3-Isothiocyanato-4-(trifluoromethyl)pyridine may enhance metabolic stability compared to 6-CF₃ in compound 9f .
  • Stability Trade-offs : Methyl substituents (e.g., 9i) improve activity but reduce stability, highlighting the need for balanced design .

Enzyme Inhibition and Target Specificity

  • MurA Enzyme Inhibitors: Both 3-CF₃ and 4-CF₃ pyridines show similar activity, suggesting trifluoromethyl position is non-critical for MurA binding .
  • CYP51 Inhibitors : Pyridine derivatives like UDO and UDD (with 4-CF₃) exhibit antiparasitic efficacy, but 3-Isothiocyanato-4-(trifluoromethyl)pyridine’s NCS group may target different enzymes via covalent mechanisms .

Neuroprotection

Antimicrobial Activity

  • Trifluoromethylpyridines with chloro substituents (e.g., 4-Cl in MurA inhibitors) exhibit enhanced activity, suggesting that substituting CF₃ with Cl could optimize 3-Isothiocyanato-4-CF₃ for antibacterial use .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stability Notes
3-Isothiocyanato-4-CF₃-pyridine C₇H₃F₃N₂S ~208.12 3-NCS, 4-CF₃ Reactive; handle with care
3-Ethynyl-4-CF₃-pyridine C₈H₄F₃N 171.12 3-C≡CH, 4-CF₃ Stable; click chemistry
4-Methyl-3-CF₃-pyridine (9i) C₇H₆F₃N 161.12 4-CH₃, 3-CF₃ Unstable in solvents

Biological Activity

3-Isothiocyanato-4-(trifluoromethyl)pyridine is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, synthesis, and relevant case studies, presenting a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

3-Isothiocyanato-4-(trifluoromethyl)pyridine features an isothiocyanate functional group attached to a pyridine ring, which also includes a trifluoromethyl substituent. Its molecular formula is C7_7H4_4F3_3N2_2S, with a molar mass of approximately 207.18 g/mol. The trifluoromethyl group enhances the compound's electron-withdrawing properties, influencing its reactivity and biological interactions.

Biological Activity

The biological activity of 3-Isothiocyanato-4-(trifluoromethyl)pyridine has been primarily investigated for its anticancer potential. Isothiocyanates are known for their ability to induce apoptosis in cancer cells and exhibit anti-inflammatory properties. Studies have indicated that similar compounds can inhibit tumor growth and modulate various signaling pathways involved in cancer progression.

The mechanisms through which 3-Isothiocyanato-4-(trifluoromethyl)pyridine exerts its effects are not fully elucidated but may involve:

  • Induction of Apoptosis : Compounds with isothiocyanate groups have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : Similar structures have demonstrated the ability to halt the cell cycle in various cancer types.
  • Modulation of Signaling Pathways : Preliminary studies suggest interactions with proteins involved in cancer signaling pathways.

Synthesis and Structural Similarities

Several methods have been developed for synthesizing 3-Isothiocyanato-4-(trifluoromethyl)pyridine, often involving reactions with thiocyanates or other nitrogen-containing compounds. The unique combination of the isothiocyanate functional group and the trifluoromethyl substituent may confer distinct chemical reactivity and biological properties compared to other similar compounds.

Comparison with Related Compounds

The following table summarizes structural similarities between 3-Isothiocyanato-4-(trifluoromethyl)pyridine and other related compounds:

Compound NameStructure TypeSimilarity Level
2-Isothiocyanato-3-(trifluoromethyl)pyridineIsothiocyanate derivative0.85
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrileIsothiocyanate derivative0.78
2-Fluoro-3-(trifluoromethyl)pyridineFluorinated pyridine0.85
2-Chloro-5-trifluoromethylpyridineChlorinated pyridine0.78
5-(Trifluoromethyl)nicotinonitrileNicotinonitrile derivative0.78

This table indicates that while there are numerous structurally similar compounds, the specific arrangement of functional groups in 3-Isothiocyanato-4-(trifluoromethyl)pyridine may enhance its unique biological activities.

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of isothiocyanates, including those structurally related to 3-Isothiocyanato-4-(trifluoromethyl)pyridine:

  • In Vitro Studies : A study evaluating various isothiocyanates found that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against several cancer cell lines, including melanoma and prostate cancer cells .
  • Mechanistic Insights : Research indicates that trifluoromethyl-containing compounds can disrupt microtubule polymerization, leading to increased cytotoxicity in certain cancer types. This suggests that similar mechanisms may be at play for 3-Isothiocyanato-4-(trifluoromethyl)pyridine .
  • Comparative Analysis : In comparative studies, compounds with isothiocyanate groups were shown to reduce cell viability significantly at lower concentrations than their non-isothiocyanate counterparts, emphasizing the importance of this functional group in enhancing anticancer activity .

Q & A

Q. What are the common synthetic routes for preparing 3-isothiocyanato-4-(trifluoromethyl)pyridine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves sequential functionalization of a pyridine core. Key steps include:

  • Chlorination and trifluoromethylation : Initial chlorination of the pyridine ring followed by trifluoromethyl group introduction via halogen exchange (e.g., using CF₃Cu or CF₃SiMe₃) .
  • Isothiocyanate formation : Reaction of a primary amine intermediate with thiophosgene or carbon disulfide under basic conditions to install the isothiocyanate (-NCS) group. Reaction temperature (0–5°C) and pH control (pH 9–10) are critical to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is often employed to isolate the product, with yields ranging from 40–65% depending on the stepwise efficiency .

Q. How can researchers confirm the purity and structural integrity of 3-isothiocyanato-4-(trifluoromethyl)pyridine?

  • Analytical techniques :
    • ¹H/¹³C NMR : To verify substituent positions and absence of unreacted intermediates (e.g., residual amine or thiourea byproducts) .
    • LC-MS : For molecular weight confirmation and purity assessment (>95% by HPLC) .
    • Elemental analysis : To validate empirical formula consistency, particularly given the high fluorine content .
  • Challenges : The compound’s sensitivity to moisture requires anhydrous handling during analysis to prevent hydrolysis of the isothiocyanate group .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the functionalization of the pyridine ring with trifluoromethyl and isothiocyanate groups?

  • Directed metalation : Use of directing groups (e.g., halogens or methoxy) to control trifluoromethylation at the 4-position. For example, lithiation at the 3-position can be directed by adjacent substituents .
  • Protection/deprotection : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) to prevent unwanted substitutions during isothiocyanate installation .
  • Computational modeling : DFT studies to predict electrophilic/nucleophilic attack sites on the pyridine ring, optimizing reaction pathways .

Q. How does the reactivity of the isothiocyanate group influence the compound’s applications in medicinal chemistry, and what are common side reactions?

  • Thiourea formation : The -NCS group readily reacts with amines to form thiourea adducts, which are useful in drug discovery (e.g., kinase inhibitors) but require strict anhydrous conditions to prevent premature reaction .
  • Hydrolysis sensitivity : In aqueous environments, the isothiocyanate group hydrolyzes to a urea derivative, necessitating inert atmospheres during biological assays .
  • Cross-coupling potential : The chloro substituent at the 3-position allows further functionalization via Suzuki or Buchwald-Hartwig couplings, enabling diversification for structure-activity relationship (SAR) studies .

Q. What are the key considerations for using 3-isothiocyanato-4-(trifluoromethyl)pyridine in biological target engagement studies?

  • Probe design : The compound’s trifluoromethyl group enhances membrane permeability, while the isothiocyanate acts as a covalent warhead for target immobilization (e.g., in pull-down assays) .
  • Competitive binding assays : Use isotopic labeling (³H/¹⁴C) or fluorescence quenching to quantify binding affinity to enzymes like kinases or phosphatases .
  • Toxicity controls : Monitor off-target effects using scrambled derivatives or knockout cell lines to validate specificity .

Methodological Challenges and Data Interpretation

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Reproducibility checks : Validate reaction conditions (e.g., catalyst loading, solvent purity) against literature protocols .
  • Cross-referencing spectral data : Compare NMR chemical shifts with structurally analogous compounds (e.g., 2-chloro-4-(trifluoromethyl)pyridine derivatives) to confirm assignments .
  • Batch variability : Trace moisture or oxygen levels during synthesis can drastically alter yields; use Karl Fischer titration to ensure solvent dryness .

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